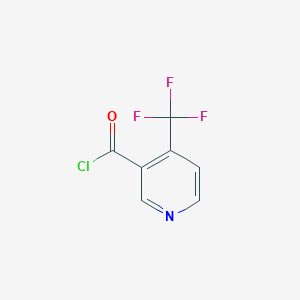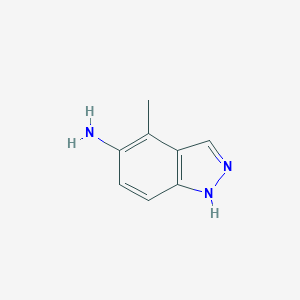
Fmoc-L-Leucyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Leucyl chloride (Fmoc-L-Leu-Cl) is an amino acid derived from leucine and is commonly used in peptide synthesis and bioconjugation. Fmoc-L-Leu-Cl is a versatile reagent with a wide range of applications in the scientific research field. It is a key component in the synthesis of peptides, proteins, and other bioconjugates. It is also used in the production of monoclonal antibodies and in the development of peptide-based drugs.
Wissenschaftliche Forschungsanwendungen
PPARγ Ligand for Insulin Sensitization
Fmoc-L-Leucine, a derivative of Fmoc-L-Leucyl chloride, has been identified as a unique PPARγ ligand. It exhibits potent insulin-sensitizing activity without the strong adipogenic effects typically associated with other PPARγ agonists. This characteristic makes it an interesting compound for diabetes research and treatment strategies (Rocchi et al., 2001).
Surfactant Properties and Chiroptical Spectroscopy
Fmoc-amino acid derivatives, including this compound, can form surfactants when combined with sodium salts. These surfactants exhibit unique chiroptical properties, which can be used in the study of stereochemical configurations and interactions at the molecular level. The surfactants' ability to form micelles and adopt bilayer structures is significant for material science and analytical applications (Vijay & Polavarapu, 2012).
Peptide Synthesis
This compound is utilized in the synthesis of peptides, including pseudopeptides, through solid phase synthesis techniques. It allows for the introduction of N-hydroxyamide or N-(hydroxy)thioamide linkages into pseudopeptide chains, which is crucial for studying peptide structure and function (Wang & Phanstiel, 2000).
Solid Phase Synthesis Without Repetitive Acidolysis
The compound has been demonstrated to be useful in solid phase peptide synthesis without the need for repetitive acidolysis, showcasing its efficiency in peptide coupling processes. This method presents advantages over traditional solid phase synthesis methods, offering a cleaner and more efficient pathway for peptide assembly (Meienhofer et al., 2009).
Analytical Chemistry Applications
This compound derivatives are applied in analytical chemistry for the derivatization of amino acids, enabling their analysis by HPLC and mass spectrometry. This application is crucial for the quantification and identification of amino acids in various biological samples, providing a sensitive and specific method for amino acid profiling (Ziegler & Abel, 2014).
Wirkmechanismus
Target of Action
Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .
Pharmacokinetics
The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound prevents unwanted side reactions and ensures the correct assembly of the peptide .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
Fmoc-L-Leucyl chloride interacts with various biomolecules in the context of peptide synthesis. The Fmoc group is typically removed with a base such as pyridine . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .
Cellular Effects
Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Molecular Mechanism
The Fmoc group in this compound serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by a base, typically piperidine .
Temporal Effects in Laboratory Settings
The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions
Metabolic Pathways
Fmoc-modified amino acids are known to be involved in peptide synthesis .
Subcellular Localization
The prediction of protein subcellular localization from their amino acid sequences is an active area of research in bioinformatics .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFVICGSTUKMS-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
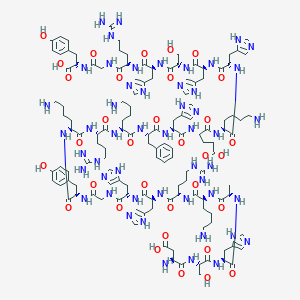
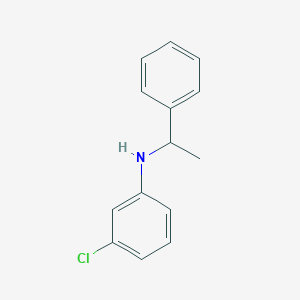
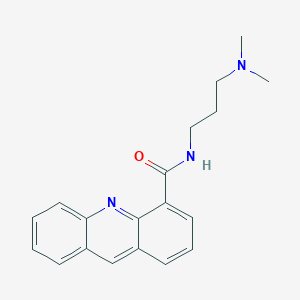
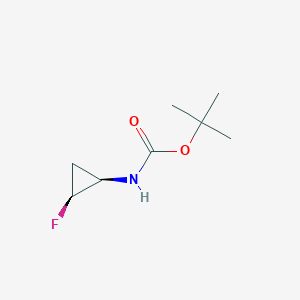
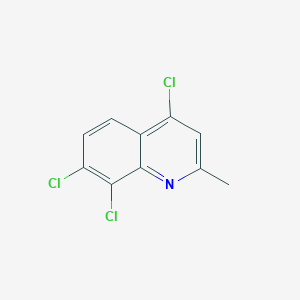


![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

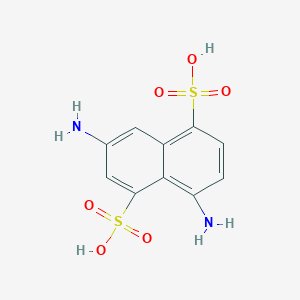
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
